

Technical Guide: Physicochemical Characteristics of Methyl 2,3-dihydro-1H-indole-6-carboxylate

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Compound of Interest

Compound Name: Methyl indoline-6-carboxylate

Cat. No.: B1340901

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Introduction

Methyl 2,3-dihydro-1H-indole-6-carboxylate, also known as **methyl indoline-6-carboxylate**, is an indole derivative of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. It is crucial to distinguish this compound from its analogue, methyl 2-oxoindoline-6-carboxylate, which is a well-documented intermediate in the synthesis of the multi-kinase inhibitor, Nintedanib.

Physicochemical Properties

The following table summarizes the known physicochemical properties of methyl 2,3-dihydro-1H-indole-6-carboxylate. It is important to note that some of these values are predicted and experimental verification is recommended.

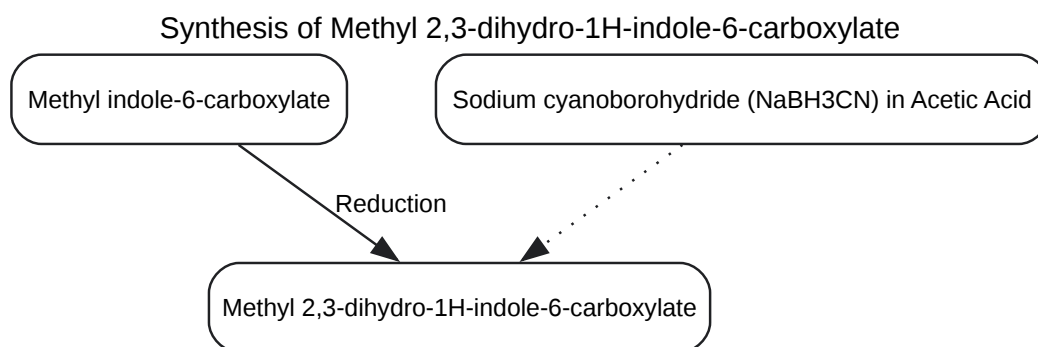
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	177.20 g/mol	PubChem[1]
Appearance	White to yellow solid	ChemicalBook[2]
Melting Point	70 ± 15 °C (Predicted)	BIOSYNCE[3]
Boiling Point	315.6 ± 31.0 °C (Predicted)	ChemicalBook[2]
pKa	4.26 ± 0.20 (Predicted)	ChemicalBook[2]
LogP (XLogP3)	1.9	PubChem[1]
Storage Temperature	2-8°C	ChemicalBook[2]

Synthesis and Experimental Protocols

Synthesis of Methyl 2,3-dihydro-1H-indole-6-carboxylate from Methyl indole-6-carboxylate

A common route for the synthesis of methyl 2,3-dihydro-1H-indole-6-carboxylate involves the reduction of the corresponding indole.

Reaction Scheme:



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Synthesis of Methyl 2,3-dihydro-1H-indole-6-carboxylate.

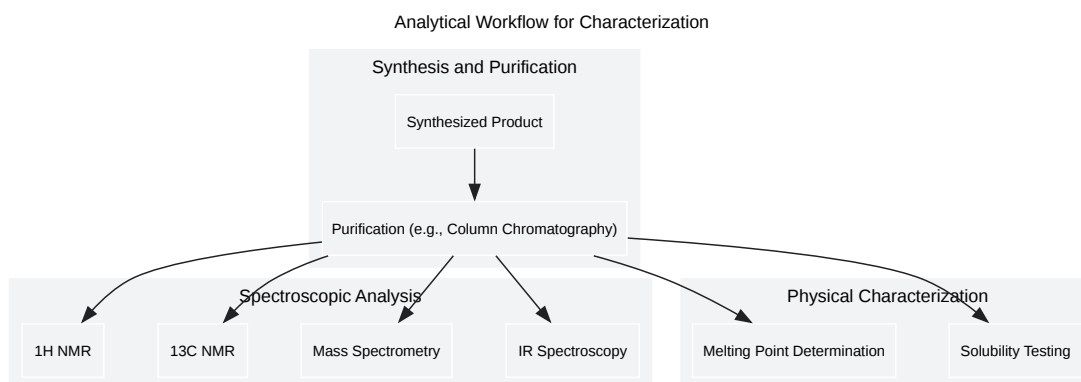
Experimental Protocol:

- Materials:
 - Methyl indole-6-carboxylate
 - Acetic acid
 - Sodium cyanoborohydride (NaBH_3CN)
 - Dichloromethane
 - 1N Sodium hydroxide (NaOH) solution
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Round-bottom flask
 - Magnetic stirrer
 - Rotary evaporator
- Procedure:
 - Dissolve methyl indole-6-carboxylate (1 equivalent) in acetic acid in a round-bottom flask and cool the solution to 0°C .
 - Add sodium cyanoborohydride (3 equivalents) to the solution in portions with stirring.
 - Allow the reaction mixture to stir at 15°C for 40 minutes.
 - Add an additional 1 equivalent of sodium cyanoborohydride and continue stirring at room temperature for 30 minutes.
 - Remove the acetic acid using a rotary evaporator.

- Dissolve the residue in dichloromethane and wash with a 1N NaOH solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Analytical Characterization

While specific experimental spectra for methyl 2,3-dihydro-1H-indole-6-carboxylate are not readily available in the searched literature, standard analytical techniques would be employed for its characterization. A general workflow for characterization is presented below.



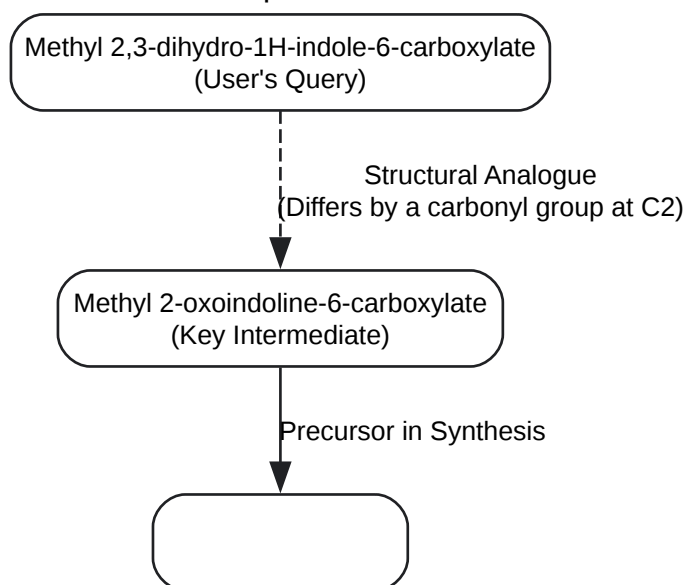
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General analytical workflow for characterization.

Distinction from a Key Pharmaceutical Intermediate

It is essential to differentiate methyl 2,3-dihydro-1H-indole-6-carboxylate from the structurally similar methyl 2-oxoindoline-6-carboxylate. The latter is a critical intermediate in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer.[4]

Structural Relationship and Pharmaceutical Relevance



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Relationship between the requested compound and a key drug intermediate.

Conclusion

This technical guide provides a summary of the available physicochemical data for methyl 2,3-dihydro-1H-indole-6-carboxylate. While some experimental values are not yet reported in the literature, the provided synthesis protocol and analytical workflow offer a foundation for researchers. The distinction from the pharmaceutically relevant methyl 2-oxoindoline-6-carboxylate is highlighted to prevent ambiguity in research and development. Further experimental investigation is warranted to fully characterize this compound.

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